molecular formula C18H22O2Si B14253715 {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane CAS No. 244091-14-3

{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane

Cat. No.: B14253715
CAS No.: 244091-14-3
M. Wt: 298.5 g/mol
InChI Key: MJUNACGOOQYOIO-UHFFFAOYSA-N
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Description

{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenylethenyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxybenzyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product by the addition of phenylacetylene under appropriate conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of {[1-(4-Methoxyphenyl)-2-phenylethyl]oxy}(trimethyl)silane.

    Substitution: Formation of this compound derivatives with various substituents.

Scientific Research Applications

{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the study of biological systems and as a probe for investigating enzyme activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the phenylethenyl group can undergo conjugation with other aromatic systems. The trimethylsilyl group provides steric protection and enhances the stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both methoxy and phenylethenyl groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

244091-14-3

Molecular Formula

C18H22O2Si

Molecular Weight

298.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2-phenylethenoxy]-trimethylsilane

InChI

InChI=1S/C18H22O2Si/c1-19-17-12-10-16(11-13-17)18(20-21(2,3)4)14-15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

MJUNACGOOQYOIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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